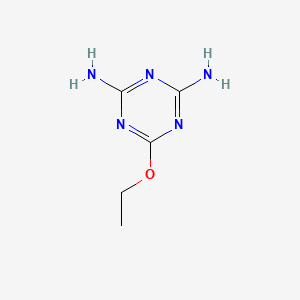
s-Triazine, 4,6-diamino-2-ethoxy-
Übersicht
Beschreibung
s-Triazine, 4,6-diamino-2-ethoxy-: is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Biochemische Analyse
Biochemical Properties
S-triazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some s-triazine derivatives have shown strong in vitro inhibitory activities against recombinant human DHFR and rat TrxR enzymes . The nature of these interactions is often dependent on the specific substituents attached to the s-triazine core .
Cellular Effects
S-triazine derivatives have been reported to influence cell function in various ways . For example, some s-triazine derivatives have shown inhibitory activity on processes such as proliferation and have been found to induce cell apoptosis .
Molecular Mechanism
S-triazine derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of s-triazine derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
S-triazine derivatives have been studied in animal models, and their effects can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
S-triazine derivatives are known to be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
S-triazine derivatives are known to interact with various transporters or binding proteins . This can influence their localization or accumulation within cells and tissues .
Subcellular Localization
S-triazine derivatives can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications . This can influence their activity or function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 4,6-diamino-2-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with ethoxyamine under controlled conditions to introduce the ethoxy group. This is followed by the substitution of the remaining chlorine atoms with amino groups using ammonia or other amine sources. The reaction is usually carried out in solvents such as dioxane or dichloroethane, with the temperature and reaction time carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of s-Triazine, 4,6-diamino-2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: s-Triazine, 4,6-diamino-2-ethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for s-triazines, where nucleophiles replace the chlorine atoms in cyanuric chloride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: These reactions involve the formation of larger molecules through the combination of smaller ones, often with the elimination of a small molecule such as water.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, ethoxyamine, and other amines are commonly used. The reactions are typically carried out in solvents like dioxane or dichloroethane at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethoxyamine and ammonia yields s-Triazine, 4,6-diamino-2-ethoxy- as the primary product .
Wissenschaftliche Forschungsanwendungen
Chemistry: s-Triazine, 4,6-diamino-2-ethoxy- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, s-Triazine derivatives are studied for their potential as enzyme inhibitors and anticancer agents. The compound’s ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In industrial applications, s-Triazine, 4,6-diamino-2-ethoxy- is used in the production of herbicides, dyes, and polymers. Its stability and reactivity make it suitable for use in various chemical processes .
Wirkmechanismus
The mechanism of action of s-Triazine, 4,6-diamino-2-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Known for its anticancer activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness: s-Triazine, 4,6-diamino-2-ethoxy- stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ethoxy group and diamino substitutions make it particularly versatile for various synthetic applications and biological interactions .
Eigenschaften
IUPAC Name |
6-ethoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZPBJHXLZKTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182523 | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-44-3 | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-](/img/structure/B3342582.png)



![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)




![1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea](/img/structure/B3342665.png)



